15-Deoxy-delta-12,14-prostaglandin J2

概要

説明

15-デオキシ-Δ12,14-プロスタグランジンJ2は、プロスタグランジンD2から誘導される自然発生のシクロペンテンノン型プロスタグランジンです。この化合物は、強力な抗炎症作用と抗腫瘍作用で知られています。 この化合物は、さまざまな生物学的プロセスにおいて重要な役割を果たすペルオキシソーム増殖因子活性化受容体ガンマの内因性リガンドです .

準備方法

15-デオキシ-Δ12,14-プロスタグランジンJ2は、プロスタグランジンD2の脱水によって合成できます。合成経路には、目的の生成物を得るために特定の反応条件を使用することが含まれます。 工業的な製造方法は、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成を含む場合があります .

化学反応の分析

15-デオキシ-Δ12,14-プロスタグランジンJ2は、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

15-デオキシ-Δ12,14-プロスタグランジンJ2は、幅広い科学研究アプリケーションを持っています。化学では、さまざまな有機合成反応の試薬として使用されます。生物学では、炎症と細胞増殖の調節における役割について研究されています。医学では、炎症性疾患やがんの治療における潜在的な治療効果について研究されています。 さらに、抗炎症薬やその他の医薬品の開発において産業的な用途があります .

科学的研究の応用

15-deoxy-Delta12,14-prostaglandin J2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its role in modulating inflammation and cell proliferation. In medicine, it is explored for its potential therapeutic effects in treating inflammatory diseases and cancer. Additionally, it has industrial applications in the development of anti-inflammatory drugs and other pharmaceuticals .

作用機序

15-デオキシ-Δ12,14-プロスタグランジンJ2の作用機序には、ペルオキシソーム増殖因子活性化受容体ガンマとの相互作用が含まれます。この相互作用により、活性化されたB細胞の核因子κ軽鎖エンハンサー経路の阻害など、さまざまなシグナル伝達経路の調節が行われます。 これにより、炎症の抑制とがん細胞のアポトーシスの誘導が起こります .

類似化合物の比較

15-デオキシ-Δ12,14-プロスタグランジンJ2は、その特殊な構造と強力な生物活性により、他の類似化合物とは異なります。類似化合物には、プロスタグランジンD2やプロスタグランジンJ2などの他のプロスタグランジンが含まれます。 15-デオキシ-Δ12,14-プロスタグランジンJ2は、強力な抗炎症作用と抗腫瘍作用により際立っています .

類似化合物との比較

15-deoxy-Delta12,14-prostaglandin J2 is unique compared to other similar compounds due to its specific structure and potent biological activities. Similar compounds include other prostaglandins such as prostaglandin D2 and prostaglandin J2. 15-deoxy-Delta12,14-prostaglandin J2 stands out due to its strong anti-inflammatory and anti-tumor properties .

生物活性

15-Deoxy-Delta-12,14-prostaglandin J2 (15d-PGJ2) is a cyclopentenone prostaglandin derived from prostaglandin D2 (PGD2). It exhibits significant biological activity, particularly in anti-inflammatory processes and cellular signaling pathways. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

15d-PGJ2 is characterized by a reactive α,β-unsaturated carbonyl group in its cyclopentenone ring, which allows it to covalently modify proteins and influence various signaling pathways. Its primary mechanisms include:

- Inhibition of NF-κB Pathway : 15d-PGJ2 inhibits the activation of the NF-κB pathway by modifying components of the proteasome, leading to reduced expression of pro-inflammatory genes such as TNF-α and IL-6 .

- Activation of PPAR-γ : It acts as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which mediates anti-inflammatory effects through transrepression of inflammatory genes .

Anti-inflammatory Effects

15d-PGJ2 has been shown to exert potent anti-inflammatory effects in various cell types and animal models. Key findings include:

- Reduction of Pro-inflammatory Cytokines : Studies demonstrate that 15d-PGJ2 significantly reduces levels of cytokines such as TNF-α, IL-6, and IL-12 in vitro and in vivo .

- Inhibition of Monocyte Adhesion : It decreases monocyte adhesion to endothelial cells by downregulating adhesion molecules, thereby inhibiting migration .

Modulation of Immune Responses

15d-PGJ2 also plays a role in modulating immune responses:

- Glucocorticoid Sensitivity : It alters the sensitivity of inflammatory cells to glucocorticoids, affecting glucocorticoid receptor functionality without altering receptor levels .

- Protection Against Infections : In models of severe influenza infection, 15d-PGJ2 has been shown to reduce morbidity and mortality by dampening the exaggerated inflammatory response .

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potential of 15d-PGJ2:

Potential Therapeutic Applications

Given its diverse biological activities, 15d-PGJ2 holds promise for various therapeutic applications:

- Anti-inflammatory Therapies : Its ability to inhibit pro-inflammatory cytokines suggests potential use in treating conditions like arthritis, sepsis, and inflammatory bowel disease.

- Cancer Treatment : Activation of PPAR-γ may provide therapeutic strategies against certain cancers by inducing differentiation and apoptosis in cancer cells .

- Immunomodulation : Its role in modulating immune responses could be beneficial in managing autoimmune diseases or enhancing vaccine efficacy.

特性

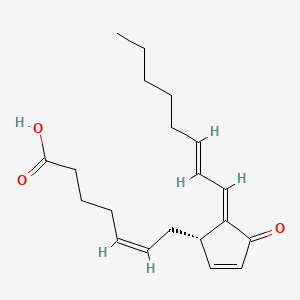

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUMKCAEVRUBK-GODQJPCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043706 | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 15-Deoxy-d-12,14-PGJ2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-55-8 | |

| Record name | 15-Deoxy-Δ12,14-prostaglandin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-Deoxy-delta12,14-prostaglandin J2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-DEOXY-.DELTA.12,14-PROSTAGLANDIN J2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALI977775J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-Deoxy-d-12,14-PGJ2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005079 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。